1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide
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Overview
Description
1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide is an organophosphorus compound known for its unique chemical properties and applications. It is characterized by the presence of a diphenylphosphine oxide group, which imparts distinct reactivity and stability to the molecule. This compound is of significant interest in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable precursor. One common method is the reaction between diphenylphosphine oxide and 1-phenyl-3-diethylaminopropyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and have different reactivity profiles.
Reduction: Reduction reactions can convert the phosphine oxide group back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphine oxide group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the parent phosphine .
Scientific Research Applications
1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide exerts its effects involves its interaction with molecular targets and pathways. The diphenylphosphine oxide group can coordinate with metal ions, facilitating catalytic processes. Additionally, its ability to undergo redox reactions makes it a versatile reagent in various chemical transformations .
Comparison with Similar Compounds
Diphenylphosphine oxide: Shares the diphenylphosphine oxide group but lacks the 1-phenyl-3-diethylaminopropyl moiety.
Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphorus atom, differing in structure and reactivity.
1-(4-Dimethylaminophenyl)-2,3-bis(diphenylphosphino)propane: Another organophosphorus compound with distinct structural features.
Uniqueness: 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
51713-14-5 |
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Molecular Formula |
C25H30NOP |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-diphenylphosphoryl-N,N-diethyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C25H30NOP/c1-3-26(4-2)21-20-25(22-14-8-5-9-15-22)28(27,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25H,3-4,20-21H2,1-2H3 |
InChI Key |
JJNGODFAERXCHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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